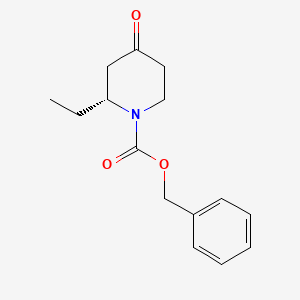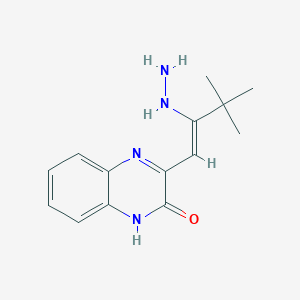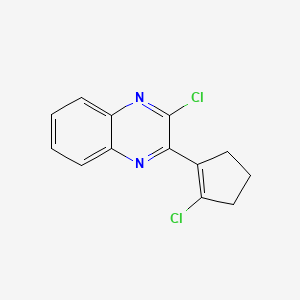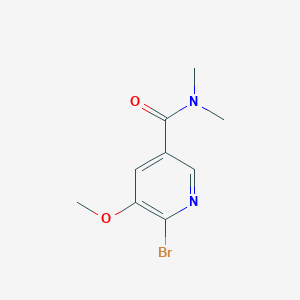
6-Bromo-5-methoxy-N,N-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-methoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . It is a derivative of nicotinamide, featuring a bromine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring, along with N,N-dimethyl substitution on the amide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxy-N,N-dimethylnicotinamide typically involves the bromination of 5-methoxy-N,N-dimethylnicotinamide. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, along with efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-methoxy-N,N-dimethylnicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction:
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amine derivatives, while coupling reactions would result in biaryl or other coupled products.
Aplicaciones Científicas De Investigación
6-Bromo-5-methoxy-N,N-dimethylnicotinamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nicotinamide derivatives and their biological activities.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The specific mechanism of action for 6-Bromo-5-methoxy-N,N-dimethylnicotinamide is not well-documented. as a nicotinamide derivative, it may interact with enzymes and receptors involved in cellular metabolism and signaling pathways. The bromine and methoxy substituents could influence its binding affinity and specificity for these molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-N,N-dimethylnicotinamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-N,N-dimethylnicotinamide: Lacks the methoxy group, which could affect its solubility and interaction with biological targets.
6-Bromo-5-methoxy-nicotinamide: Lacks the N,N-dimethyl substitution, potentially altering its chemical properties and biological effects.
Uniqueness
6-Bromo-5-methoxy-N,N-dimethylnicotinamide is unique due to the presence of both bromine and methoxy substituents on the nicotinamide ring, along with N,N-dimethyl substitution. These structural features may confer distinct chemical reactivity and biological activity compared to other nicotinamide derivatives .
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
6-bromo-5-methoxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)9(13)6-4-7(14-3)8(10)11-5-6/h4-5H,1-3H3 |
Clave InChI |
AZBCDSKPQNWTSB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(N=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


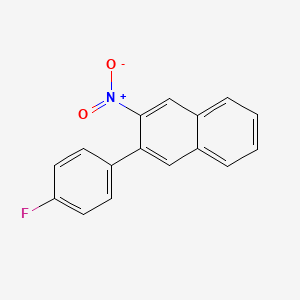

![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)




![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)
